molecular formula C20H12Cl2O3S B12204174 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B12204174
M. Wt: 403.3 g/mol
InChI Key: UXDWYOZJCGHEFZ-GRSHGNNSSA-N
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Description

6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and thienylmethylene groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 6-[(3,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one include other benzofuran derivatives such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used for similar therapeutic purposes.

    Angelicin: Known for its biological activities.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H12Cl2O3S

Molecular Weight

403.3 g/mol

IUPAC Name

(2Z)-6-[(3,4-dichlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H12Cl2O3S/c21-16-6-3-12(8-17(16)22)11-24-13-4-5-15-18(9-13)25-19(20(15)23)10-14-2-1-7-26-14/h1-10H,11H2/b19-10-

InChI Key

UXDWYOZJCGHEFZ-GRSHGNNSSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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